molecular formula C9H4ClFN2O2 B13310789 2-Chloro-6-fluoro-7-nitroquinoline

2-Chloro-6-fluoro-7-nitroquinoline

Cat. No.: B13310789
M. Wt: 226.59 g/mol
InChI Key: ZZNOOBPXHNDXMD-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-7-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinolines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-fluoro-7-nitroquinoline typically involves the nitration of 2-chloro-6-fluoroquinoline. The process begins with the chlorination of 6-fluoroquinoline, followed by nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 7-position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-fluoro-7-nitroquinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline N-oxides.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar solvents.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed:

    Amino Derivatives: Formed by the reduction of the nitro group.

    Substituted Quinolines: Formed by nucleophilic substitution reactions.

Scientific Research Applications

2-Chloro-6-fluoro-7-nitroquinoline has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antiviral, and anticancer activities.

    Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Material Science: Utilized in the development of organic semiconductors and liquid crystals.

    Agriculture: Investigated for its potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluoro-7-nitroquinoline involves its interaction with specific molecular targets in biological systems. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. It can also interact with DNA, leading to the disruption of DNA replication and transcription processes. The presence of the nitro group allows the compound to undergo redox cycling, generating reactive oxygen species that can cause oxidative damage to cellular components.

Comparison with Similar Compounds

    2-Chloro-6-fluoroquinoline: Lacks the nitro group, resulting in different reactivity and biological activity.

    6-Fluoro-7-nitroquinoline: Lacks the chlorine atom, affecting its chemical properties and applications.

    2-Chloro-7-nitroquinoline:

Uniqueness: 2-Chloro-6-fluoro-7-nitroquinoline is unique due to the presence of all three substituents (chlorine, fluorine, and nitro groups) on the quinoline ring. This combination of substituents imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H4ClFN2O2

Molecular Weight

226.59 g/mol

IUPAC Name

2-chloro-6-fluoro-7-nitroquinoline

InChI

InChI=1S/C9H4ClFN2O2/c10-9-2-1-5-3-6(11)8(13(14)15)4-7(5)12-9/h1-4H

InChI Key

ZZNOOBPXHNDXMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=CC(=C(C=C21)F)[N+](=O)[O-])Cl

Origin of Product

United States

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